Product packaging for 3,5-dichloropyridine-2-sulfonyl chloride(Cat. No.:CAS No. 886371-16-0)

3,5-dichloropyridine-2-sulfonyl chloride

Cat. No.: B8270371
CAS No.: 886371-16-0
M. Wt: 246.5 g/mol
InChI Key: SABQHHSBPBKFPQ-UHFFFAOYSA-N
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Description

Strategic Importance of Pyridine (B92270) Scaffolds in Advanced Chemical Systems

The pyridine ring, a nitrogen-bearing heterocycle, is a cornerstone in the design of functional molecules, particularly in medicinal chemistry. researchgate.netrsc.orgrsc.orgnih.gov Described as a "privileged scaffold," its structure is present in over 7,000 existing drug molecules of medicinal importance. rsc.orgnih.gov The pyridine nucleus is a key component in numerous natural products, including alkaloids and vitamins, and its incorporation into synthetic compounds is a widely used strategy to enhance biological activity. rsc.orgresearchgate.net

The strategic value of the pyridine scaffold stems from several key attributes:

Bioisostere of Benzene (B151609) : As an isostere of a benzene ring, it can mimic phenyl groups in biological systems while introducing unique electronic properties. rsc.org

Improved Physicochemical Properties : The nitrogen atom can act as a hydrogen bond acceptor and allows for protonation, which can be used to improve the solubility and bioavailability of drug candidates. researchgate.net

Versatile Synthetic Handle : The pyridine ring can be functionalized at various positions, allowing for precise structural modifications to optimize activity and selectivity. researchgate.net

This widespread utility has cemented the pyridine framework as a critical component in the development of new therapeutics, agrochemicals, and advanced materials. researchgate.netrsc.org

Foundational Role of the Sulfonyl Chloride Moiety in Organic Transformations

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic moiety that serves as a vital tool in organic synthesis. fiveable.memolport.com Its reactivity is driven by the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This property allows for the efficient construction of sulfur-containing compounds.

Sulfonyl chlorides are precursors to a variety of important functional groups, primarily through reactions with nucleophiles:

Sulfonamides : Reaction with primary or secondary amines yields sulfonamides, a functional group prevalent in a wide range of pharmaceuticals, including antibacterial and anti-diabetic drugs. fiveable.memolport.comquora.com

Sulfonate Esters : Reaction with alcohols produces sulfonate esters, which are themselves useful intermediates in synthesis, as the sulfonate group can act as a good leaving group. fiveable.memolport.com

Sulfones : Treatment with certain reagents can lead to the formation of sulfones. molport.com

The reliability and broad applicability of these transformations make the sulfonyl chloride group an indispensable tool for introducing sulfur-based functionalities into organic molecules. molport.commagtech.com.cn

Contextualizing Halogenated Pyridine Derivatives in Synthetic Chemistry

The introduction of halogen atoms, such as chlorine, onto a pyridine ring significantly modifies its chemical properties and provides a strategic point for further molecular elaboration. Halopyridines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.netchemrxiv.org The carbon-halogen bond is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. chemrxiv.org

However, the synthesis of specific isomers of halogenated pyridines can be challenging. Electron-deficient π-systems like pyridine are often resistant to standard electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions and may lack regioselectivity. nih.govchemrxiv.org Consequently, significant research has been dedicated to developing methods for the selective halogenation of pyridines, including strategies that proceed through N-oxides or employ designed phosphine (B1218219) reagents to achieve functionalization at specific positions. nih.govresearchgate.netchemrxiv.org

The presence of multiple halogen substituents, as in a dichloropyridine, further influences the electronic nature of the ring, making it more electron-deficient and affecting the reactivity of other functional groups attached to it.

The compound 3,5-dichloropyridine-2-sulfonyl chloride is a specialized chemical intermediate that embodies the convergence of these three foundational concepts. It features the biologically relevant pyridine scaffold, made more electron-deficient by two chlorine atoms, and is equipped with the highly reactive sulfonyl chloride group at the 2-position. This unique combination of features makes it a potentially valuable, albeit specific, reagent for synthesizing highly functionalized pyridine derivatives. Its reactivity is primarily dictated by the sulfonyl chloride group, which will readily react with nucleophiles like amines and alcohols to form the corresponding sulfonamides and sulfonate esters. The two chlorine atoms on the pyridine ring serve to deactivate the ring towards electrophilic attack while providing additional sites for potential cross-coupling reactions under appropriate conditions.

Interactive Data Table: Properties of Related Pyridine Derivatives

This table provides data for the parent heterocycle and related sulfonyl chloride compounds to offer context for this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3,5-Dichloropyridine (B137275)2457-47-8C₅H₃Cl₂N147.99
Pyridine-3-sulfonyl chloride16133-25-8C₅H₄ClNO₂S177.61
Pyridine-2-sulfonyl chloride66715-6-9C₅H₄ClNO₂S177.61
5-Chloropyridine-3-sulfonyl chloride1060802-18-7C₅H₃Cl₂NO₂S212.05

Interactive Data Table: Common Reactions of Sulfonyl Chlorides

This table summarizes the primary transformations involving the sulfonyl chloride functional group.

Reaction TypeNucleophileProductSignificance
Sulfonamide FormationPrimary/Secondary Amine (R₂NH)R-SO₂-NR₂Core reaction for synthesizing sulfa drugs and other bioactive molecules. fiveable.memolport.com
Sulfonate Ester FormationAlcohol (R'OH)R-SO₂-OR'Creates stable esters; the sulfonate group can be a good leaving group. fiveable.memolport.com
Sulfone FormationSodium Methoxide/EthoxideR-SO₂-R'Forms a stable sulfone linkage found in various materials and drugs. molport.com
HydrolysisWater (H₂O)R-SO₃H (Sulfonic Acid)Sulfonyl chlorides are sensitive to moisture, leading to decomposition. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl3NO2S B8270371 3,5-dichloropyridine-2-sulfonyl chloride CAS No. 886371-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

886371-16-0

Molecular Formula

C5H2Cl3NO2S

Molecular Weight

246.5 g/mol

IUPAC Name

3,5-dichloropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2Cl3NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H

InChI Key

SABQHHSBPBKFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloropyridine 2 Sulfonyl Chloride and Its Analogues

Reactivity Profile of the Sulfonyl Chloride Group in Pyridine (B92270) Systems

The sulfonyl chloride group (-SO₂Cl) attached to a pyridine ring is a potent electrophile, rendering the sulfur atom susceptible to attack by a wide array of nucleophiles. The reactivity of this functional group is significantly modulated by the electronic nature of the pyridine ring to which it is attached. The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, inherently withdraws electron density from the sulfonyl chloride moiety. This electron-withdrawing effect is further amplified by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring.

The cumulative electron-withdrawing influence of the pyridine nitrogen and the two chloro substituents enhances the electrophilicity of the sulfur atom in 3,5-dichloropyridine-2-sulfonyl chloride. This heightened electrophilicity makes the compound highly reactive towards nucleophilic attack, facilitating the displacement of the chloride ion. The position of the sulfonyl chloride group at the 2-position of the pyridine ring also plays a role in its reactivity, being influenced by the adjacent ring nitrogen.

Nucleophilic Substitution Reactions and Derivative Formation

The electrophilic nature of the sulfur atom in this compound is the cornerstone of its utility in the synthesis of a diverse range of derivatives through nucleophilic substitution reactions. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the sulfonyl sulfur, leading to a transient intermediate that subsequently eliminates the chloride ion to form the final product.

Synthesis of Sulfonamides via Amination

The reaction of this compound with primary or secondary amines, a process known as amination, readily affords the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated as a byproduct. cbijournal.com

The scope of this reaction is broad, accommodating a variety of amines to produce a library of structurally diverse sulfonamides. For instance, the reaction of aryl primary amines with aryl sulfonyl chlorides in the presence of pyridine as a base has been shown to proceed with high efficiency. cbijournal.com While specific data for this compound is not extensively detailed in publicly available literature, the general reactivity of sulfonyl chlorides suggests that it would readily react with various amines under standard conditions to yield the corresponding N-substituted 3,5-dichloropyridine-2-sulfonamides.

Below is a representative table illustrating the synthesis of sulfonamides from various sulfonyl chlorides and amines, highlighting the general conditions and expected outcomes applicable to this compound.

Sulfonyl ChlorideAmineBaseSolventYield (%)Reference
Benzenesulfonyl chlorideAnilinePyridine-100 cbijournal.com
4-Nitrobenzenesulfonyl chlorideAnilinePyridine-100 cbijournal.com
p-Toluenesulfonyl chloridep-ToluidinePyridine-Quantitative cbijournal.com
2-Chloro-6,7-dimethoxyquinazolin-4-amineVarious aryl, heteroaryl, alkyl, and cyclopropyl sulfonyl chloridesSodium hydrideDMF/THF72-96 cbijournal.com

Formation of Sulfones and Sulfonates

Beyond sulfonamides, this compound can be utilized to synthesize sulfones and sulfonates through reactions with appropriate nucleophiles.

Sulfones are typically prepared through the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organocuprates. An alternative modern approach involves the photoredox-catalyzed radical-radical cross-coupling of sulfonyl chlorides with trifluoroborate salts. nih.gov This method allows for the formation of C-S bonds under mild conditions and is applicable to a wide range of substrates, including (hetero)aryl and alkyl sulfonyl chlorides. nih.gov

Another efficient method for the synthesis of aliphatic sulfones involves the reduction of sulfonyl chlorides to anhydrous sulfinate salts using magnesium, followed by in-situ alkylation with alkyl chlorides. rsc.org

Sulfonates are formed by the reaction of sulfonyl chlorides with alcohols or phenols in the presence of a base. This reaction, analogous to the formation of sulfonamides, provides access to sulfonate esters. A versatile method for the late-stage formation of sulfonates involves the activation of primary sulfonamides with a pyrylium salt to generate the corresponding sulfonyl chloride in situ, which can then react with a variety of nucleophiles, including alcohols, to form sulfonates. researchgate.netnih.gov

Radical-Mediated Transformations

In addition to its role as an electrophile in nucleophilic substitution reactions, this compound can also participate in radical-mediated transformations. These reactions often proceed under photolytic or thermal conditions and provide alternative pathways for the formation of carbon-sulfur bonds.

Hydrosulfonylation of Unsaturated Systems

The radical hydrosulfonylation of alkenes and alkynes with sulfonyl chlorides has emerged as a powerful tool for the synthesis of sulfones. d-nb.info This transformation can be effectively achieved using visible light photoredox catalysis. nih.govresearchgate.net In a typical reaction, a photocatalyst, upon irradiation with visible light, initiates the formation of a sulfonyl radical from the sulfonyl chloride. This radical then adds to an unsaturated system, such as an alkene, to generate a carbon-centered radical, which subsequently abstracts a hydrogen atom from a suitable donor to afford the hydrosulfonylated product. d-nb.info

Tris(trimethylsilyl)silane has been identified as an ideal hydrogen atom donor for the highly effective photoredox-catalyzed hydrosulfonylation of electron-deficient alkenes with a variety of sulfonyl chlorides. nih.govresearchgate.net This methodology is characterized by its operational simplicity, scalability, and broad functional group tolerance, making it suitable for late-stage functionalization in medicinal chemistry. nih.gov While specific examples with this compound are not explicitly reported, the general applicability of this method to a wide range of sulfonyl chlorides suggests its potential utility with this substrate. d-nb.info

Photoinduced Reactions in Sulfonyl Chloride Chemistry

Photoinduced reactions offer a mild and efficient alternative to traditional methods for the utilization of sulfonyl chlorides in organic synthesis. Visible-light photoredox catalysis has been successfully employed to generate sulfonyl radicals from sulfonyl chlorides for various transformations. acs.org

One notable application is the photoredox-catalyzed synthesis of 3-sulfonylated pyrrolin-2-ones via a regioselective tandem sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides. nih.gov This process involves the intermolecular radical addition of a sulfonyl radical to an alkene, followed by cyclization. nih.gov The reaction proceeds under mild conditions at room temperature and provides an efficient route to a range of monosulfonylated pyrrolin-2-ones. nih.gov The substrate scope of this reaction includes various aryl and alkyl sulfonyl chlorides, indicating that this compound could potentially be a suitable substrate for this transformation. nih.gov

Furthermore, photoredox catalysis enables the radical-radical cross-coupling of sulfonyl chlorides with trifluoroborate salts to synthesize a diverse range of sulfone compounds. nih.gov This redox-neutral strategy is characterized by its broad substrate generality and mild reaction conditions. nih.gov

Catalytic Reactions Involving Pyridine Sulfonyl Chlorides

The reactivity of the sulfonyl chloride group on the pyridine ring allows for its participation in various catalytic reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds. These transformations are crucial for the synthesis of complex molecules in medicinal and materials chemistry.

Recent advancements have demonstrated the amination of pyridine-2-sulfonyl chlorides without the need for transition-metal catalysts. One effective method involves the use of magnesium amides of the type R₂NMgCl·LiCl. acs.orgresearchgate.net This approach provides a mild and efficient pathway to synthesize 2-aminopyridines.

The reaction of pyridine-2-sulfonyl chloride with various magnesium amides proceeds smoothly to afford the corresponding 2-aminopyridines in good to excellent yields. acs.org For instance, treatment with Et₂NMgCl·LiCl in THF at room temperature leads to the desired 2-aminated pyridine in 84% yield. acs.org This method has been successfully extended to a range of cyclic and acyclic amines. acs.orgresearchgate.netresearchgate.net This transformation is significant as it provides an efficient route for aromatic C–N bond formation under oxidant-free conditions. researchgate.net

Table 1: Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride with Magnesium Amides acs.org
Amine Source (R₂NH)Magnesium Amide (R₂NMgCl·LiCl)ProductYield (%)
DiethylamineEt₂NMgCl·LiClN,N-diethylpyridin-2-amine84
Piperidine(Piperidin-1-yl)magnesium chloride·LiCl2-(Piperidin-1-yl)pyridine88
Pyrrolidine(Pyrrolidin-1-yl)magnesium chloride·LiCl2-(Pyrrolidin-1-yl)pyridine73
Morpholine(Morpholin-4-yl)magnesium chloride·LiCl4-(Pyridin-2-yl)morpholine85
Diisopropylamine(i-Pr)₂NMgCl·LiClN,N-diisopropylpyridin-2-amine78

In addition to direct amination, this chemistry allows for further functionalization. The resulting pyridine-2-sulfonamides can undergo directed ortho-magnesiation, enabling the introduction of various electrophiles at the 3-position of the pyridine ring. acs.orgresearchgate.net

Pyridine sulfonyl chlorides and their derivatives, such as sulfinates, are effective partners in palladium-catalyzed cross-coupling reactions, which are fundamental for creating C-C bonds. nih.govsemanticscholar.orgtcichemicals.com While the Suzuki-Miyaura cross-coupling is a cornerstone of pharmaceutical synthesis, it often faces challenges with pyridine-based substrates, particularly pyridine-2-boronates which can be unstable and inefficient in reactions. nih.govsemanticscholar.org Pyridine sulfinates, which can be derived from sulfonyl chlorides, have emerged as stable and highly effective nucleophilic coupling partners to overcome these limitations. nih.govsemanticscholar.org

These reactions typically involve a palladium catalyst, such as one generated from palladium acetate and a phosphine (B1218219) ligand like tricyclohexylphosphine, along with a base like potassium carbonate. nih.govsemanticscholar.org This methodology has a considerable scope, allowing for the coupling of pyridine sulfinates with a wide range of aryl and heteroaryl halides to produce diverse linked pyridine structures. nih.govsemanticscholar.org

Arylsulfonyl chlorides can also undergo palladium-catalyzed desulfinative coupling reactions. For example, they can be coupled with quinoxalin-2(1H)-ones, where the arylsulfonyl chloride undergoes C-S and S-Cl bond cleavage to form C3-arylquinoxalin-2(1H)-ones. researchgate.net It is noteworthy that under certain conditions, palladium catalysts can promote carbon-sulfur bond formation, enabling the installation of a sulfonyl chloride group, while under other conditions, they catalyze the desulfonylation of arylsulfonyl chlorides, using them as aryl halide equivalents for carbon-carbon bond formation. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling with Pyridine-Sulfur Derivatives
Pyridine SubstrateCoupling PartnerCatalyst SystemProduct TypeYield (%)Reference
Pyridine-3-sulfinate4-BromotoluenePd(OAc)₂ / PCy₃, K₂CO₃3-(p-tolyl)pyridine99 nih.gov
Pyridine-2-sulfinate4-ChloroacetophenonePd(OAc)₂ / PCy₃, K₂CO₃2-(4-Acetylphenyl)pyridine91 semanticscholar.org
Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂2-Phenylpyridine~89 (range 5-89) researchgate.net

Theoretical and Computational Analyses of Pyridine Sulfonyl Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure, reactivity, and mechanisms of reactions involving pyridine sulfonyl systems. ias.ac.insemanticscholar.org These theoretical studies complement experimental findings and guide the development of new synthetic methods.

Computational studies are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For catalytic cycles, such as palladium-catalyzed cross-couplings, DFT can be used to model the energies of intermediates and transition states for key steps like oxidative addition, transmetalation, and reductive elimination. nih.gov For example, in the reaction of phenyl chlorosulfate, calculations can help determine whether the Pd(0) catalyst inserts into the S-O bond or the S-Cl bond, providing a rationale for the observed product formation. nih.gov

In the context of nickel-catalyzed reactions involving pyridine-containing molecules, mechanistic studies combining control experiments with computational analysis can confirm the role of chiral ligands and rationalize the observed enantioselectivity. acs.org These studies can suggest whether key steps, such as aza-nickelacycle formation and β-hydride elimination, are reversible or irreversible, which is crucial for understanding and optimizing the reaction. acs.org

DFT calculations can be used to predict the reactivity and selectivity of pyridine sulfonyl systems. By calculating electronic properties such as HOMO-LUMO energies, charge distributions, and molecular electrostatic potentials, researchers can rationalize and predict the nucleophilic or electrophilic character of different sites within a molecule. ias.ac.in

For substituted pyridines, DFT has been used to develop theoretical nucleophilicity scales that correlate well with experimental data. ias.ac.in These studies can explain how different substituents on the pyridine ring influence its reactivity and can be used to design new pyridine-based ligands or catalysts with enhanced nucleophilicity. ias.ac.in Similarly, computational models can predict the regioselectivity of reactions, such as the C-H functionalization of pyridines. chemrxiv.org By analyzing the transition states for addition at different positions (e.g., C2 vs. C4), these models can explain why a particular base or solvent favors one isomer over another, offering a predictive framework for achieving high selectivity in pyridine functionalization. chemrxiv.org The combination of machine learning with computational chemistry is an emerging approach that further enhances the predictive power for understanding complex chemical systems. researchgate.net

Future Perspectives and Unresolved Challenges in Pyridine Sulfonyl Chloride Research

Advancements in Sustainable and Green Synthetic Protocols

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid (ClSO₃H), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂), which are hazardous and generate significant chemical waste. rsc.org Modern research is focused on developing more environmentally benign and sustainable protocols.

Key green chemistry approaches include:

Oxidative Chlorination of Thiols: Environmentally friendly methods are being developed for the synthesis of sulfonyl chlorides from thiols. One such method uses an aqueous solution of hydrochloric acid, ammonium (B1175870) nitrate, and oxygen as the terminal oxidant in a metal-free system. rsc.org Another approach employs oxone-KX (where X is Cl or Br) in water for the oxyhalogenation of thiols and disulfides. rsc.org

N-Chlorosuccinimide (NCS) Chlorosulfonation: A convenient and eco-friendly method utilizes S-alkylisothiourea salts, which are odorless and readily prepared, with NCS as the chlorinating agent. A significant advantage of this process is the ability to recycle the succinimide (B58015) byproduct back into NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net

Aqueous Processes: For compounds like 3-pyridinesulfonyl chloride, green synthesis methods have been developed that start from 3-aminopyridine (B143674) and proceed through a diazonium salt intermediate. patsnap.comgoogle.com These methods use water as a solvent, avoiding hazardous reagents like phosphorus oxychloride and reducing production costs and reaction times. patsnap.comgoogle.com

The table below compares traditional and green synthetic methods for sulfonyl chlorides.

MethodReagentsAdvantagesDisadvantages
Traditional PCl₅, POCl₃, ClSO₃HHigh yields, well-establishedHarsh conditions, hazardous waste, corrosive reagents
Oxidative Chlorination Thiols, Oxone/KCl, O₂Milder conditions, uses water as solvent, metal-free options rsc.orgrsc.orgMay require optimization for different substrates
NCS Chlorosulfonation S-alkylisothiourea salts, NCSOdorless starting materials, recyclable byproducts, mild conditions organic-chemistry.orgMulti-step preparation of starting materials
Aqueous Diazotization Aminopyridines, NaNO₂, SO₂/SOCl₂Avoids harsh chlorinating agents, uses water as solvent patsnap.comgoogle.comDiazonium intermediates can be unstable

Elucidation of Complex Reaction Mechanisms

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity. In pyridine (B92270) sulfonylation, several mechanistic pathways are under investigation.

One area of focus is the direct C-H sulfonylation of the pyridine ring. This process avoids the need for pre-functionalized starting materials. chemrxiv.orgchemistryviews.org A proposed mechanism involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O) to form a pyridinium (B92312) salt. d-nb.inforesearchgate.net A base then mediates the addition of a sulfinate salt, followed by elimination and re-aromatization to yield the C4-sulfonylated pyridine. d-nb.inforesearchgate.net The choice of base and solvent has been shown to be critical in controlling the regioselectivity of the addition (C2 vs. C4). chemistryviews.org

Another studied mechanism involves the reaction of 4-alkylpyridines with aryl sulfonyl chlorides. acs.org This reaction is believed to proceed through an initial N-sulfonylation of the pyridine, which activates the picolyl position for deprotonation. This leads to the formation of an alkylidene dihydropyridine (B1217469) intermediate, which then undergoes C-sulfonylation. acs.org Kinetic studies of pyridine-catalyzed reactions, such as the methanolysis of aromatic sulfonyl chlorides, have also contributed to understanding the role of pyridine as a nucleophilic catalyst in these transformations. rsc.org

Design of Novel Catalytic Systems for Pyridine Sulfonylation

Catalysis offers a powerful tool for developing efficient and selective sulfonylation reactions. Recent research has explored various catalytic systems to achieve C-H functionalization of pyridines, which is a significant challenge in synthetic chemistry.

Ruthenium(II) catalysts have been successfully employed for the remote C-H sulfonylation of 2-pyridones with arylsulfonyl chlorides. nih.govmatilda.science This method allows for selective disulfonylation at the C3 and C5 positions, or monosulfonylation at the C5 position if the C3 position is blocked. nih.gov Mechanistic studies suggest that the reaction proceeds via a chelation-assisted ruthenation process. nih.gov

Palladium-catalyzed reactions have also been developed for the synthesis of sulfonamides from aryl halides, using a sulfur dioxide source like potassium metabisulfite (B1197395). rsc.org While not a direct sulfonylation of the pyridine ring, these methods provide an alternative route to pyridine sulfonamides from halogenated pyridines. Electrochemical methods are also emerging as a novel approach for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates, proceeding through a dearomatization-rearomatization strategy. nih.gov

Expanding the Scope of Biological and Material Science Applications

Pyridine sulfonyl chlorides and their derivatives, particularly sulfonamides, are of significant interest due to their wide range of biological activities and applications in material science.

Medicinal Chemistry: Pyridine sulfonamides are key structural motifs in many pharmaceuticals. nbinno.com For instance, Pyridine-3-sulfonyl chloride is a crucial intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders. chemicalbook.comjnchsd.com Derivatives have also been investigated for anti-proliferative activity against cancer cells and as potent herbicides. chemicalbook.comgoogle.com The development of new synthetic methods allows for the creation of diverse libraries of pyridine sulfonamides for drug discovery. google.com

Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. google.com N-(triazoloazinyl)arylsulfonamide compounds, derived from pyridinesulfonyl chlorides, have been found to be potent herbicides for controlling undesirable vegetation. google.com

Material Science: The versatility of the sulfonyl chloride group allows for its incorporation into more complex molecular structures. While less explored than their biological applications, pyridine-based sulfonamides and related compounds have potential uses in the development of novel polymers and functional materials. nbinno.comnbinno.com

Continued research into the synthesis and reactivity of pyridine sulfonyl chlorides will undoubtedly lead to the discovery of new applications in these and other scientific fields.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dichloropyridine-2-sulfonyl chloride?

The compound is typically synthesized via sulfonylation of pyridine derivatives. A common approach involves chlorosulfonation of 3,5-dichloropyridine using chlorosulfonic acid under controlled conditions (e.g., 0–5°C to minimize side reactions). Post-synthesis purification often employs recrystallization from non-polar solvents like dichloromethane or hexane to isolate the product . Confirm reaction completion via thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm.

Q. How can researchers characterize the purity and structure of this compound?

Key methods include:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and absence of impurities. The sulfonyl chloride group (-SO2Cl\text{-SO}_2\text{Cl}) typically shows deshielded signals in 13C^{13}C NMR (~125–135 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (theoretical Mw246.5g/molM_w \approx 246.5 \, \text{g/mol}) and isotopic patterns consistent with chlorine atoms .
  • Elemental Analysis : Ensure Cl and S content aligns with theoretical values (e.g., Cl ≈ 43.1%, S ≈ 13.0%) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

The sulfonyl chloride group (-SO2Cl\text{-SO}_2\text{Cl}) is highly electrophilic, enabling reactions with amines, alcohols, or thiols. Kinetic studies suggest a two-step mechanism: (i) rapid formation of a tetrahedral intermediate, followed by (ii) slower elimination of HCl. Steric hindrance from the 3,5-dichloro substituents may reduce reaction rates with bulky nucleophiles. Monitor reaction progress via 1H^1H NMR or IR spectroscopy (disappearance of -SO2Cl\text{-SO}_2\text{Cl} stretch at ~1370 cm1^{-1}) .

Q. How can researchers optimize reaction conditions for coupling this compound with sterically hindered substrates?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reactions with hindered amines.
  • Temperature Control : Conduct reactions at 40–60°C to balance reactivity and stability of the sulfonyl chloride group. Validate optimization via DOE (Design of Experiments) methodologies to identify critical parameters .

Q. What strategies mitigate impurities in this compound during scale-up?

  • Chromatographic Purification : Use flash chromatography with gradients of ethyl acetate/hexane to remove hydrolyzed byproducts (e.g., sulfonic acids).
  • Crystallization : Recrystallize from toluene/hexane mixtures to eliminate residual chlorinated intermediates.
  • Quality Control : Implement USP/PhEur specifications for sulfated ash (<0.1%) and loss on drying (<0.5%) to ensure batch consistency .

Q. How should researchers address contradictory data in studies involving sulfonyl chloride reactivity?

Contradictions often arise from methodological differences (e.g., solvent polarity, temperature gradients). To resolve discrepancies:

  • Cross-Validation : Replicate experiments using identical conditions across multiple labs.
  • Meta-Analysis : Apply statistical tools (e.g., principal component analysis) to compare datasets from divergent studies.
  • Computational Modeling : Use DFT calculations to predict reactivity trends under varying conditions and reconcile experimental outcomes .

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